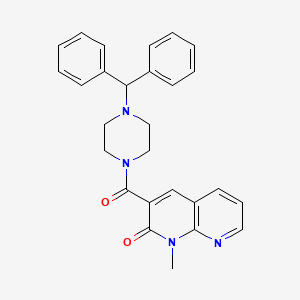

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds : A study detailed the synthesis of 3-aminomethyl-1,2-dihydronaphthalene derivatives through a series of reactions starting from naphthalenone derivatives. These compounds were evaluated for their vasodilating and antihypertensive activities, with some showing potent effects (Itoh et al., 1983).

Antiproliferative Properties : Research on benzochromene derivatives showed significant anti-proliferative effects on colorectal cancer cell lines, demonstrating the therapeutic potential of such compounds. The study explored the mechanisms underlying these effects, including apoptosis induction and DNA binding (Ahagh et al., 2019).

Chemical Synthesis and Characterization

- Novel Synthesis Methods : Innovative methods for the synthesis of naphthyridine and related compounds have been developed, such as the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrating new classes of serotonin 5-HT3 receptor antagonists (Mahesh et al., 2004).

Therapeutic Applications

- Tachykinin NK(1) Receptor Antagonists : A study synthesized cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide, evaluating their NK(1) antagonistic activities and effects on bladder functions, highlighting potential clinical applications (Natsugari et al., 1999).

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine derivatives often interact with the central nervous system, targeting receptors such as dopamine, serotonin, or histamine receptors .

Biochemical Pathways

Depending on its target, it could potentially influence neurotransmitter signaling pathways in the central nervous system .

Pharmacokinetics

Piperazine derivatives are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Depending on its target, it could potentially influence neuronal activity, mood, perception, or other central nervous system functions .

Propiedades

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-29-25-22(13-8-14-28-25)19-23(26(29)32)27(33)31-17-15-30(16-18-31)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHADTPDKBXXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/no-structure.png)

![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)